B1575784 Temporin-1Sa

Temporin-1Sa

Cat. No.: B1575784
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1Sa is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the North African ranid frog, Pelophylax saharica . This short, 13-amino acid peptide belongs to the temporin family, characterized by their small size, hydrophobic nature, and C-terminal amidation . Unlike many other temporins that are primarily active against Gram-positive bacteria, this compound displays a notably broad spectrum of activity . It exhibits high potency against a range of Gram-positive bacteria and has shown significant effectiveness against challenging Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa . Furthermore, it demonstrates potent antiparasitic activity against the promastigote and amastigote forms of Leishmania infantum , the protozoan parasite responsible for visceral leishmaniasis, with an IC50 of approximately 20 µM . Its mechanism of action is believed to involve a rapid interaction with the anionic membranes of target cells, leading to membrane permeabilization and cell death, a mechanism shared by many cationic, amphipathic AMPs . With its broad-spectrum efficacy and membrane-targeting mechanism, which poses a high barrier for microbial resistance development, this compound serves as a valuable research tool for studying host-defense peptides and developing new anti-infective strategies . For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLSGIVGMLGKLF

Origin of Product

United States

Isolation, Purification, and Bioanalytical Characterization Techniques

Methodologies for Peptide Extraction from Biological Matrices

The primary biological source for the natural isolation of Temporin-1Sa is the skin of the North African frog, Pelophylax saharica. nih.govgoogle.com The peptide is obtained from skin secretions, which are a rich source of various bioactive molecules that form part of the frog's innate immune system. nih.gov The initial step involves the collection of these secretions, which can then be processed to create a crude extract. This extract contains a complex mixture of peptides, proteins, and other biomolecules, from which this compound must be selectively isolated. nih.govresearchgate.net

Chromatographic Separation and Purification Approaches (e.g., HPLC)

Following extraction, the crude peptide mixture undergoes purification, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the principal technique employed. nih.govgoogle.com This method separates peptides based on their hydrophobicity.

For the purification of this compound, specific HPLC methodologies have been documented:

Semi-preparative RP-HPLC: This is used for the initial purification of the synthetic or natural peptide. One documented method uses a C18 column (e.g., Waters RCM compact preparative cartridge module, 300 Å, 25×100 mm) with a linear gradient of acetonitrile (B52724) in water (e.g., 0-60% over a set time) to separate the peptide from the mixture. google.com

Analytical RP-HPLC: Once purified, the homogeneity of the peptide is assessed using analytical RP-HPLC. This step confirms the purity of the isolated this compound fraction. A common setup involves a C18 column (e.g., Symmetry C18, 5 μm, 4.6×250 mm) with a defined flow rate. google.com

Ultra-Performance Liquid Chromatography (UPLC): For higher resolution and faster separation, UPLC systems coupled with mass spectrometry (LC-MS) are also utilized. For instance, an Acquity UPLC system with a BEH C8 column has been used for the characterization of synthesized temporins, including this compound. mdpi.com

Table 1: Chromatographic Conditions for this compound Purification and Analysis

TechniqueColumn TypeColumn DimensionsMobile Phase GradientPurposeReference
Semi-preparative RP-HPLCC1825 x 100 mm, 300 Å0-60% AcetonitrilePurification google.com
Analytical RP-HPLCSymmetry C184.6 x 250 mm, 5 µmNot specifiedHomogeneity Assessment google.com
LC-MS (UPLC)Acquity UPLC BEH C82.1 x 50 mm, 1.7 µm5%-95% Acetonitrile with 0.1% formic acidCharacterization mdpi.com

Spectroscopic and Mass Spectrometric Identification (e.g., MS, MS/MS)

Mass spectrometry is a cornerstone technique for the identification and characterization of this compound. nih.gov It provides precise molecular weight information and can be used to confirm the amino acid sequence.

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to determine the molecular mass of the purified peptide and confirm its identity. google.commdpi.com For example, a Voyager DE-PRO or an Autoflex II ToF/ToF mass spectrometer has been used for this purpose. google.commdpi.com

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides both separation and structural information. A Quadrupole Time-of-Flight (QToF) mass spectrometer connected to a UPLC system allows for accurate mass measurements and can facilitate sequencing by analyzing the fragmentation patterns of the peptide. mdpi.com The identification of this compound was originally achieved through a combined approach involving mass spectrometry and molecular cloning. nih.govird.fr

Amino Acid Sequence Determination

The primary structure, or amino acid sequence, of this compound was determined through a combination of molecular cloning and peptide sequencing techniques. nih.gov The mature peptide consists of 13 amino acids with an amidated C-terminus, a common feature among temporins that enhances their stability and activity. researchgate.netacs.org

The determined amino acid sequence for this compound is: Phe-Leu-Ser-Gly-Ile-Val-Gly-Met-Leu-Gly-Lys-Leu-Phe-NH₂ researchgate.netnih.govgoogle.com

This sequence was confirmed through molecular cloning of the cDNA encoding its precursor protein from the skin of Pelophylax saharica. google.com The precursor is a 50-residue polypeptide (GenBank accession number: CAO77282) that undergoes post-translational processing to yield the mature, active 13-residue peptide. google.com

Synthetic Biology and Chemical Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Strategies (e.g., Fmoc/OBut)

The most prevalent method for producing Temporin-1Sa and its analogues is Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. mdpi.commdpi.comnih.govmdpi.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. iris-biotech.de

The synthesis begins with a resin, such as the Rink Amide MBHA resin, which is designed to yield a C-terminally amidated peptide upon cleavage, a characteristic feature of most natural temporins. nih.govmdpi.commdpi.com The Fmoc/tBu strategy is defined by its use of two different types of protecting groups that can be removed under different conditions, a concept known as an orthogonal protection scheme. iris-biotech.deseplite.com

Temporary Nα-Protection : The α-amino group of each incoming amino acid is protected by an Fmoc group. This group is base-labile and is typically removed at each step of the synthesis using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govmdpi.comseplite.com The stability of the Fmoc group to acid allows for the use of acid-labile side-chain protecting groups. seplite.com

Permanent Side-Chain Protection : The reactive side chains of amino acids are protected by acid-labile groups, such as tert-butyl (tBu or OBut) for serine, tert-butyloxycarbonyl (Boc) for lysine (B10760008), and trityl (Trt) for asparagine. mdpi.com These groups remain intact throughout the chain assembly and are only removed during the final cleavage step. seplite.com

The coupling of each Fmoc-protected amino acid to the deprotected N-terminus of the resin-bound peptide is facilitated by activating agents. These reagents form a reactive intermediate that readily forms a peptide bond. Common coupling reagents used in temporin synthesis include PyBOP™ (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide). nih.govmdpi.comresearchgate.net The success of coupling and deprotection reactions is often monitored using qualitative tests like the Kaiser test. mdpi.comresearchgate.net

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is achieved using a strong acid cocktail, commonly composed of trifluoroacetic acid (TFA) mixed with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. mdpi.commdpi.com This process yields the crude peptide in its linear, deprotected form.

ComponentExample/TypeFunction
Solid Support (Resin)Rink Amide MBHAProvides an insoluble anchor for peptide synthesis and yields a C-terminal amide upon cleavage. nih.govmdpi.com
Nα-Protecting GroupFmoc (9-fluorenylmethoxycarbonyl)Protects the N-terminus of the amino acid; removed by a base (e.g., piperidine). mdpi.comseplite.com
Side-Chain Protecting Groupst-Butyl (tBu), Boc, Pbf, TrtProtects reactive amino acid side chains; removed by acid (e.g., TFA) in the final step. mdpi.com
Coupling/Activating AgentsPyBOP, HBTU, DIC, TBTUFacilitate the formation of the peptide bond between amino acids. nih.govmdpi.com
Cleavage ReagentTrifluoroacetic acid (TFA)Cleaves the completed peptide from the resin and removes side-chain protecting groups. mdpi.commdpi.com

Recombinant Production Techniques and Host Cell Expression Systems

As an alternative to chemical synthesis, this compound can be produced using recombinant DNA technology. google.comjustia.com This biological approach offers a cost-effective method for the large-scale production of peptides. nih.gov The general strategy involves inserting a synthetic gene encoding the temporin peptide into an expression vector, which is then introduced into a suitable host organism. google.com

Commonly used host systems for the production of antimicrobial peptides (AMPs) include prokaryotic expression systems like Escherichia coli. nih.govmybiosource.com However, because AMPs like temporins are designed to be lethal to bacteria, their direct expression would be toxic to the E. coli host. nih.gov To circumvent this issue, temporins are typically expressed as fusion proteins. nih.gov The temporin gene is linked to the gene of a larger, harmless protein (a fusion partner), such as thioredoxin. This fusion construct protects the host cell from the antimicrobial activity of the peptide and can also prevent the peptide from being degraded by host proteases. nih.gov

After the host cells have produced the fusion protein, it is extracted and purified. A specific chemical or enzymatic cleavage step is then required to release the active temporin peptide from its fusion partner. While specific recombinant production of this compound is less detailed in the literature than its chemical synthesis, methods have been described for other temporins like Temporin-1Ca and Temporin-1Ja, which can be expressed in hosts such as E. coli, yeast, baculovirus, or mammalian cells. mybiosource.commybiosource.com Patent literature also describes potential methods for producing temporin analogues in various systems, including immortalized human cell lines, plants, or even in the milk of transgenic animals. google.com

Enzymatic Synthesis Approaches

Enzymatic synthesis represents an emerging and greener alternative to purely chemical methods for peptide production. google.comjustia.com This approach utilizes enzymes, such as ligases, to form peptide bonds. carmodyqs.comalmacgroup.com Rather than building the peptide one amino acid at a time, chemoenzymatic strategies often involve the ligation (joining) of smaller, pre-synthesized peptide fragments. carmodyqs.com

The process could involve synthesizing short, protected fragments of the this compound sequence via SPPS and then using a specific ligase enzyme to connect these fragments in the correct order to form the full-length peptide. carmodyqs.comalmacgroup.com This hybrid method can potentially reduce the number of chemical steps, minimize side reactions associated with long SPPS cycles, and improve the purity of the final product. carmodyqs.com While the application of enzymatic synthesis is well-established for other biomolecules like RNA, its specific, detailed application for the production of this compound is not yet widely documented. carmodyqs.comcloudfront.net However, it is cited as a potential method for temporin production, highlighting its relevance as a developing technology in the field of peptide synthesis. google.comjustia.com

Peptide Purification and Quality Control in Synthetic Production

Following synthesis, whether chemical or recombinant, the crude this compound peptide must undergo rigorous purification and quality control to ensure its identity, purity, and integrity. bachem.com

The standard and most effective method for purifying temporin peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). google.commdpi.comacs.org In this technique, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18). google.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the peptides. mdpi.com The highly hydrophobic this compound separates from more polar impurities, which elute earlier, and from deletion or incomplete sequences that may have different retention times. Fractions are collected and those containing the pure peptide are pooled and lyophilized to obtain a dry, stable powder. mdpi.com

Quality control is essential to verify the final product. Several analytical techniques are employed:

Analytical RP-HPLC : This is used to assess the purity of the final peptide. google.combachem.com The sample is analyzed on an analytical HPLC column, and purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks detected by UV absorbance, typically at around 214-220 nm. google.combachem.comresearchgate.net

Mass Spectrometry : This technique confirms the identity of the synthesized peptide by measuring its molecular weight with high accuracy. google.commdpi.com Methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly used to ensure the measured mass matches the theoretical mass of this compound. google.commdpi.commdpi.com

TechniquePurposeDescription
Reversed-Phase HPLC (RP-HPLC)Purification & Purity AssessmentSeparates the target peptide from impurities based on hydrophobicity. Used in both preparative (purification) and analytical (purity check) modes. google.commdpi.com
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)Identity ConfirmationMeasures the molecular mass of the peptide to confirm it matches the calculated theoretical mass of the this compound sequence. google.commdpi.commdpi.com
Amino Acid AnalysisCompositional VerificationHydrolyzes the peptide into its constituent amino acids, which are then quantified to confirm the correct amino acid composition and ratio.
Circular Dichroism (CD) SpectroscopyConformational AnalysisUsed to study the secondary structure (e.g., α-helicity) of the peptide, particularly in membrane-mimicking environments like SDS micelles. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Conformational Studies in Aqueous and Membrane-Mimetic Environments

The structure of Temporin-1Sa is not fixed; it adapts to its surroundings. In a watery solution, the peptide is largely unstructured. google.com However, in environments that mimic the surface of a cell membrane, it undergoes a significant conformational change. google.comnih.gov

Alpha-Helical Induction and Stabilization

In membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), this compound adopts a well-defined amphipathic α-helical structure. researchgate.netnih.govmdpi.com This helical conformation is crucial for its biological activity. Specifically, studies have shown that the α-helix extends from residue 3 to residue 12. nih.gov The stability of this helix is maintained by extensive interactions between the aliphatic and aromatic side chains on its nonpolar face. nih.gov The transition from a disordered state to a stable α-helix is a critical step that allows the peptide to insert into and disrupt the microbial membrane. nih.gov

Role of Amphipathicity

The α-helical structure of this compound is amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. nih.govnih.gov This dual nature is fundamental to its mechanism of action. The hydrophobic face interacts with the lipid core of the bacterial membrane, while the hydrophilic face, which includes a single basic lysine (B10760008) residue, can interact with the negatively charged components of the membrane surface and the surrounding aqueous environment. nih.govnih.gov The Schiffer-Edmundson helical wheel projection clearly illustrates this segregation of polar and nonpolar residues, with amino acids at positions 3, 4, 7, 10, and 11 forming the polar face. google.com This amphipathic character is a common feature among many membrane-active antimicrobial peptides and is essential for their ability to perturb and permeabilize cell membranes. researchgate.netnih.gov

Three-Dimensional Structure Determination in Solution (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the three-dimensional structure of this compound in solution, particularly in membrane-mimicking environments. nih.govsemanticscholar.org In aqueous solution, NMR studies confirm a predominantly random coil or unstructured conformation. google.com

However, when bound to SDS micelles, which serve as a model for the negatively charged bacterial membrane, this compound folds into a distinct α-helix. nih.gov Detailed NMR analysis, combined with restrained molecular dynamics calculations, has revealed that this helical structure spans from residue Ser-3 to Leu-12. nih.gov Furthermore, NMR experiments using paramagnetic probes have shown that the peptide orients itself nearly parallel to the surface of the micelle, without penetrating deeply into the hydrophobic core. nih.gov This surface-associated orientation is a key aspect of its interaction with membranes.

In the context of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, NMR studies on the related temporin A (TA) have shown that the peptide adopts a helical conformation for residues L4-I12, while the N-terminal residues remain in an extended conformation. semanticscholar.orgplos.org This suggests that the specific lipid environment can influence the precise boundaries of the helical segment.

Table 1: NMR-Derived Structural Features of this compound in SDS Micelles

FeatureDescriptionReference
Secondary Structure α-helix nih.gov
Helical Region Residues 3-12 nih.gov
Conformation in Water Unstructured/Random coil google.com
Orientation in Micelle Nearly parallel to the surface nih.gov
Stabilizing Interactions Interactions between aliphatic and aromatic side chains on the nonpolar face nih.gov

Peptide-Membrane Interaction Analysis

A variety of biophysical techniques have been employed to analyze the intricate interactions between this compound and model membranes, providing insights into its membrane-disrupting mechanism.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been instrumental in confirming the conformational changes of this compound upon interacting with different environments. These studies corroborate NMR findings, showing that the peptide transitions from a random coil in aqueous buffer to a predominantly α-helical structure in the presence of membrane-mimetic agents like TFE and SDS micelles. nih.govnih.gov The induction of this helical structure is observed when the peptide interacts with both zwitterionic and anionic lipid vesicles, indicating its ability to engage with various membrane types. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy, often utilizing intrinsic tryptophan fluorescence or fluorescent probes, helps to elucidate the peptide's insertion depth and interactions within the lipid bilayer. For the related temporin L, a blue shift in tryptophan emission and fluorescence quenching upon interaction with liposomes indicated that the peptide partially inserts into the liposomes. nih.govresearchgate.net This technique provides evidence that the peptide resides within the membrane environment, a prerequisite for its disruptive activity.

Differential Scanning Calorimetry (DSC): DSC is used to measure the effect of the peptide on the phase transition of lipid bilayers. Studies on Temporin-SHa (an alternative name for this compound) have shown that it interacts with and perturbs the acyl chain packing of both anionic and zwitterionic multilamellar vesicles. nih.govresearchgate.net Calorimetric data indicate that this compound resides at the interface between the hydrocarbon core and the aqueous phase of the lipid bilayer. nih.govresearchgate.net The nature of this interaction and its disruptive effect on membrane integrity differ depending on the charge of the lipid headgroups, suggesting a nuanced mechanism of action. nih.gov

Table 2: Summary of Peptide-Membrane Interaction Analyses for this compound

TechniqueKey FindingsReference
Circular Dichroism Confirms transition from random coil to α-helix in membrane-mimetic environments. nih.govnih.gov
Fluorescence Spectroscopy Indicates partial insertion of the peptide into the lipid bilayer. nih.govresearchgate.net
Differential Scanning Calorimetry Shows the peptide resides at the hydrocarbon-water interface and disrupts lipid packing. nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations of this compound Structure and Dynamics

Computational approaches, particularly molecular dynamics (MD) simulations, provide a powerful tool to visualize and understand the behavior of this compound at an atomic level. numberanalytics.com3ds.com These simulations complement experimental data by offering dynamic insights into the peptide's conformational flexibility and its interactions with membrane environments. nih.gov

MD simulations of related temporins, such as temporin A and temporin L, in aqueous solution have helped to rationalize their different propensities to form α-helical structures, with temporin L showing a higher stability in its helical conformation. nih.gov For temporin L, simulations in model membranes revealed that the α-helical conformation is largely retained, though with some conformational flexibility at the C-terminus. lsbu.ac.uk

These computational models can predict how the peptide inserts into and orients within the lipid bilayer, how it induces membrane curvature, and how it might oligomerize to form pores or other disruptive structures. nih.govuchicago.edu By simulating the forces and interactions between the peptide and the lipid molecules, MD simulations can help to build a detailed, dynamic picture of the membrane perturbation process that leads to microbial cell death. lsbu.ac.uk Although specific MD simulation studies focusing solely on this compound are not as extensively documented in the provided context, the principles and findings from simulations of highly similar temporins offer valuable insights into its likely behavior. nih.govlsbu.ac.uk

Investigation of Diverse Biological Activities

Comprehensive Antimicrobial Activity Profiling

Temporin-1Sa, a peptide isolated from the skin of the Sahara frog Pelophylax saharica, has demonstrated a broad spectrum of antimicrobial capabilities. nih.gov This 13-residue peptide is notably active against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. nih.govresearchgate.net

This compound exhibits potent activity against Gram-positive bacteria. conicet.gov.ar Studies have reported its effectiveness against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and other Gram-positive species. nih.govmdpi.com Research has shown that this compound can inhibit the growth of S. aureus at a minimum inhibitory concentration (MIC) of 3 µM. bicnirrh.res.inbicnirrh.res.in It is also active against Enterococcus faecalis and Bacillus megaterium with MICs of 10 µM and 2 µM, respectively. bicnirrh.res.inbicnirrh.res.in

The peptide also displays significant activity against clinically relevant Gram-negative bacteria. nih.govresearchgate.net Its efficacy against Escherichia coli has been documented with an MIC of 10 µM. nih.govbicnirrh.res.inbicnirrh.res.in Furthermore, this compound is active against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics, with a reported MIC of 31 µM. nih.govbicnirrh.res.inbicnirrh.res.in This broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes this compound a subject of considerable scientific interest. nih.govresearchgate.net

Table 1: Antibacterial Activity of this compound

Bacterial Strain Type MIC (µM)
Staphylococcus aureus (ATCC 25923) Gram-Positive 3 bicnirrh.res.inbicnirrh.res.in
Enterococcus faecalis (ATCC 29212) Gram-Positive 10 bicnirrh.res.inbicnirrh.res.in
Bacillus megaterium Gram-Positive 2 bicnirrh.res.inbicnirrh.res.in
Escherichia coli (ATCC 25922) Gram-Negative 10 bicnirrh.res.inbicnirrh.res.in
Escherichia coli (ATCC 35218) Gram-Negative 10 bicnirrh.res.inbicnirrh.res.in
Pseudomonas aeruginosa (ATCC 27853) Gram-Negative 31 bicnirrh.res.inbicnirrh.res.in

This compound has demonstrated notable antifungal and anti-yeast properties. nih.gov It is active against the opportunistic yeast pathogen Candida albicans, with a reported MIC of 16 µM. bicnirrh.res.in Its efficacy extends to other yeasts as well, including Candida parapsilosis (MIC of 31 µM) and Saccharomyces cerevisiae (MIC of 8 µM). bicnirrh.res.in An analog of a related temporin, [K3]temporin-SHa, has also shown significant antifungal activity against various medically relevant yeasts and molds, acting rapidly to permeabilize the membrane of C. albicans. researchgate.netnih.gov

Table 2: Antifungal and Anti-Yeast Activity of this compound

Fungal/Yeast Strain MIC (µM)
Candida albicans (ATCC 90028) 16 bicnirrh.res.in
Candida parapsilosis (ATCC 22019) 31 bicnirrh.res.in
Saccharomyces cerevisiae 8 bicnirrh.res.in

While the broader temporin family of peptides has shown antiviral capabilities, specific data on the antiviral properties of this compound are less detailed in the available research. nih.govgoogle.com For instance, Temporin L has demonstrated activity against a range of enveloped viruses, including herpesviruses and influenza virus. nih.govmdpi.com Another member, Temporin SHa, has been found to possess virucidal activity against herpes simplex virus type 1 (HSV-1). nih.gov Recent studies have also highlighted the potential of temporin analogs against HSV-1, including drug-resistant strains, by interfering with viral attachment to cells. frontiersin.org Although direct antiviral studies on this compound are not extensively reported, the known antiviral activities of other temporins suggest a potential area for future investigation. nih.govgoogle.com

This compound has shown significant antiparasitic activity, particularly against various species of the protozoan parasite Leishmania. nih.govgoogle.com It has been found to be effective against both the promastigote and amastigote stages of Leishmania infantum, with a reported half-maximal inhibitory concentration (IC50) of approximately 20 µM for both forms. nih.govresearchgate.net This activity is noteworthy as it occurs at concentrations that are not harmful to host macrophages. researchgate.netmdpi.com

Further studies have investigated its efficacy against other Leishmania species. One study reported good activity of this compound against Leishmania mexicana promastigotes with a half-maximal effective dose (ED50) of 4 µM, although it showed lower activity against the amastigote form (ED50 of 42 µM). mdpi.comresearchgate.net The varying susceptibility of different Leishmania species and life cycle stages to this compound suggests that the parasite's surface structure may play a role in its effectiveness. nih.gov The antiparasitic action of temporins is thought to involve interaction with the parasite's membrane. upf.edu

Table 3: Antiparasitic Activity of this compound

Parasite Species Stage Activity Metric Value (µM)
Leishmania infantum Promastigote IC50 ~20 nih.govresearchgate.net
Leishmania infantum Amastigote IC50 ~20 nih.govresearchgate.net
Leishmania mexicana Promastigote ED50 4 mdpi.com
Leishmania mexicana Amastigote ED50 42 mdpi.com

Research into the anti-biofilm capabilities of this compound and its analogs is an emerging area. While specific studies focusing solely on this compound's effect on biofilms are limited, related temporins have shown promise. For example, Temporin A has been found to enhance the activity of gentamicin (B1671437) against S. aureus and P. aeruginosa biofilms. mdpi.com Another study demonstrated that Temporin-SHa has an anti-biofilm effect against both susceptible and fluconazole-resistant Candida albicans. mdpi.comnih.gov Furthermore, analogs of Temporin-GHa have exhibited strong potential in combating biofilms of Staphylococcus aureus. mdpi.com These findings suggest that this compound may also possess the ability to inhibit biofilm formation or disperse existing biofilms, a crucial aspect in combating chronic infections.

A significant advantage of antimicrobial peptides like this compound is the limited probability of inducing pathogen resistance compared to conventional antibiotics. mdpi.com The mechanism of action, which often involves direct disruption of the microbial membrane, is thought to be less susceptible to the development of resistance. nih.gov While extensive long-term studies on resistance development specifically to this compound are not widely available, the general characteristics of temporins and other antimicrobial peptides suggest a lower propensity for inducing resistance. The continued investigation into the efficacy of this compound against multidrug-resistant strains, such as MRSA, underscores its potential as a therapeutic agent that may circumvent common resistance mechanisms. mdpi.combicnirrh.res.in

Anticancer Activity Research (In Vitro Studies)

This compound, a peptide isolated from the skin of the North African frog Pelophylax saharica, has demonstrated notable anticancer properties in laboratory settings. mdpi.comresearchgate.net This section explores its effectiveness against various cancer cell lines and its ability to selectively target cancer cells over healthy ones.

Spectrum of Activity against Various Cancer Cell Lines

This compound and its analogs have shown varied levels of effectiveness against a range of human cancer cell lines. Research into the broader temporin family reveals activity against breast, lung, and other cancers. For instance, Temporin A has shown selective cytotoxicity towards non-small cell lung carcinoma (NSCLC) cell lines. nih.gov An analog of a related temporin, Temporin-SHa, demonstrated potent anticancer activity against lung (A549), skin (MNT-1), prostate (PC-3), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cells. mdpi.comnih.gov Another related peptide, Temporin-1CEa, has been noted for its rapid and broad-spectrum anticancer activity, particularly against human breast cancer cells. nih.govplos.org

Table 1: Anticancer Activity of Temporin Analogs against Various Cancer Cell Lines

Temporin Analog Cancer Cell Line Type of Cancer Efficacy (IC50 in µM)
[G10f]-SHa A549 Lung Cancer 3.6 - 6.8
[G10f]-SHa MNT-1 Skin Cancer 3.6 - 6.8
[G10f]-SHa PC-3 Prostate Cancer 3.6 - 6.8
[G10f]-SHa MiaPaCa-2 Pancreatic Cancer 3.6 - 6.8
[G10f]-SHa MCF-7 Breast Cancer 3.6 - 6.8
Temporin SHa MCF-7 Breast Cancer 14.5
Temporin SHa HeLa Cervical Cancer 18.4
Temporin SHa NCI-H460 Non-Small Cell Lung Cancer 34.5
Temporin-1CEa Various - 30 - 60

Selective Cytotoxicity Profiles toward Cancer Cells versus Normal Cells

A crucial aspect of any potential anticancer agent is its ability to differentiate between cancerous and healthy cells. cancercenter.com Temporins, as a family, are known for their ability to target microbial membranes over mammalian cell membranes due to differences in membrane composition and charge. mdpi.com This selectivity is often attributed to the higher negative charge on the surface of cancer cells compared to normal cells. dovepress.com

For example, Temporin A has demonstrated selective cytotoxicity towards NSCLC cell lines while showing low hemolytic activity, indicating minimal damage to red blood cells. nih.gov Similarly, an analog of Temporin-SHa, while potent against cancer cells, was found to be less cytotoxic to normal cell lines. mdpi.comnih.gov Temporin-1CEa also exhibited selective inhibition of adriamycin-resistant breast cancer cells, which have a higher negative surface charge than their non-resistant counterparts. dovepress.com Furthermore, at concentrations that caused significant damage to cancer cells, Temporin-1CEa showed no cytotoxicity towards normal human endothelial cells. nih.gov This selective action is a promising characteristic for the development of targeted cancer therapies.

Immunomodulatory Properties

Beyond its direct antimicrobial and anticancer effects, this compound and other temporins possess immunomodulatory capabilities, influencing the host's immune response. conicet.gov.ar

Chemoattractant Effects on Phagocytic Cells (e.g., Macrophages, Neutrophils)

Certain temporins have been shown to attract phagocytic cells, which are key components of the innate immune system responsible for engulfing and destroying pathogens and cellular debris. frontiersin.org For instance, Temporin A can induce the migration of human monocytes, neutrophils, and macrophages. nih.govmdpi.com This chemoattractant effect is mediated through a specific receptor known as formyl peptide receptor-like 1 (FPRL1). nih.gov By recruiting these immune cells to the site of infection or inflammation, temporins can help initiate and amplify the immune response. nih.govplos.org

Modulation of Cytokine Production and Inflammatory Responses

Temporins can also modulate the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. frontiersin.org The interaction of temporins with immune cells can lead to either the enhancement or suppression of inflammatory cytokine production, depending on the context. latrobe.edu.aubiorxiv.orgfrontiersin.org For example, Temporin-1CEa can downregulate a key signaling pathway (MyD88-dependent) to reduce the release of pro-inflammatory molecules like tumor necrosis factor-α (TNF-α) and interleukin-6. nih.gov Some polysaccharides have been shown to increase the secretion of various immune factors by macrophages, including interleukins and other signaling molecules, which can enhance the host's immune function. frontiersin.org The ability of temporins to influence cytokine production highlights their potential to modulate inflammatory responses in various disease states.

Molecular Mechanisms of Action

Membrane Interaction and Disruption Mechanisms

A primary and extensively studied mechanism of Temporin-1Sa and other temporins is their direct interaction with and subsequent disruption of microbial cell membranes. nih.govplos.org This interaction is facilitated by the peptide's amphipathic α-helical structure, which allows it to engage with the lipid bilayer of cell membranes. nih.gov

This compound has been demonstrated to enhance the permeability and induce the depolarization of bacterial membranes. plos.orgnih.gov This process involves the peptide's initial electrostatic attraction to the negatively charged components of microbial membranes, followed by its insertion into the lipid bilayer. mdpi.com This insertion disrupts the membrane's integrity, leading to the leakage of intracellular contents and a collapse of the membrane potential, which is crucial for cellular energy production and other vital functions. unimi.it Studies on temporin analogues have shown a rapid, concentration-dependent depolarization of the cell membrane. unimi.it This membranolytic activity is a key factor in the rapid killing of bacteria and parasites. nih.govnih.gov

The disruption of the microbial membrane by temporins like this compound is often explained by established pore formation models. plos.org The "carpet-like" mechanism is one such model, where the peptides accumulate on the surface of the membrane, forming a "carpet". nih.govresearchgate.net Once a critical concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of transient pores or micelles. nih.govresearchgate.net

Another proposed model is the formation of "toroidal pores". nih.govnih.gov In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups. nih.govmdpi.com The formation of these pores allows for the uncontrolled passage of ions and molecules across the membrane, ultimately leading to cell death. nih.gov The specific mechanism, whether carpet-like or through toroidal pores, can depend on factors such as the peptide's concentration, sequence, and the composition of the target membrane. nih.gov

The physical and morphological changes induced by this compound on microbial membranes have been visualized and characterized using advanced biophysical techniques. Atomic Force Microscopy (AFM) and Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) have provided direct evidence of the peptide's disruptive capabilities. plos.orgresearchgate.net AFM imaging has shown that treatment with temporins can severely damage the surface of bacteria like P. aeruginosa and parasites such as L. infantum promastigotes. plos.org Similarly, FEG-SEM has been used to observe the membranolytic effects, confirming that the primary killing mechanism for both bacteria and trypanosomatids is through membrane disruption. plos.org These techniques, along with others like differential scanning calorimetry, help to detail the peptide-membrane interactions and confirm the detergent-like effect on the lipid bilayer. nih.govresearchgate.net

Intracellular Target Modulation

While membrane disruption is a primary mechanism, evidence suggests that this compound and other temporins can also exert their effects by interacting with intracellular targets once they have breached the cell membrane. plos.orgmdpi.com

Research on Temporin-L, a related peptide, has shown that it can enter bacterial cells and interact with the FtsZ protein. nih.govunimi.it FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to the formation of long cell filaments and ultimately cell death. unimi.itresearchgate.net Although direct binding of this compound to FtsZ has not been explicitly detailed, the shared mechanisms among temporins suggest this as a potential intracellular target.

Studies on temporin-SHa, a close analog of this compound, have revealed that at concentrations above the half-maximal inhibitory concentration (IC50), it can induce mitochondrial membrane depolarization and DNA fragmentation in Leishmania infantum promastigotes. nih.govnih.gov This suggests that after initial membrane permeabilization, the peptide can trigger apoptosis-like cell death pathways. nih.govnih.gov Furthermore, the generation of reactive oxygen species (ROS) is another consequence of mitochondrial dysfunction, contributing to cellular damage. mdpi.commdpi.com The collapse of mitochondrial membrane potential and the over-generation of ROS have also been observed in cancer cells treated with temporin analogues. plos.orgnih.gov DNA fragmentation, a hallmark of apoptosis, has been noted as a downstream effect of temporin activity in parasites and cancer cells. nih.govekb.egresearchgate.net

Differential Mechanisms against Distinct Pathogen Types

The molecular mechanisms of this compound can differ based on the specific type of pathogen being targeted.

Bacteria: The primary mechanism against both Gram-positive and Gram-negative bacteria is the rapid permeabilization and depolarization of the cell membrane. nih.govnih.gov this compound is notably potent against clinically relevant Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. acs.orgresearchgate.net The interaction is largely driven by the electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane components. mdpi.com Some temporins can also inhibit bacterial cell division by targeting intracellular proteins like FtsZ. nih.govunimi.it

Fungi: Similar to bacteria, the antifungal activity of temporins, including against fluconazole-resistant Candida albicans, involves the permeabilization of the fungal cell membrane. mdpi.com The peptide penetrates the eukaryotic bilayer, inducing the formation of pores or channels, which leads to cell lysis. mdpi.com The larger size and more complex cell wall of fungi compared to bacteria may account for differences in the effective concentrations required. mdpi.com

Parasites: Against protozoan parasites like Leishmania, this compound demonstrates a dual mechanism. nih.govupf.edu It causes rapid membrane permeabilization and depolarization, similar to its effect on bacteria. nih.gov Additionally, it can trigger intracellular events such as mitochondrial dysfunction and DNA fragmentation, leading to an apoptosis-like death. nih.govnih.gov The small size and low charge of temporins are thought to facilitate their diffusion across the parasite's glycocalyx to reach the plasma membrane. nih.gov

Cancer Cells: The anticancer activity of temporins is also primarily initiated by membrane disruption. plos.orgnih.gov Cancer cells, often having a higher negative surface charge compared to normal mammalian cells, are preferential targets for these cationic peptides. mdpi.com Following membrane permeabilization and depolarization, temporins can induce a rapid influx of intracellular calcium, collapse of the mitochondrial membrane potential, and excessive generation of reactive oxygen species (ROS), ultimately leading to rapid cancer cell death. plos.orgnih.goviiitd.edu.in

Table of Findings on this compound's Molecular Mechanisms:

MechanismTarget Pathogen/CellKey FindingsReferences
Membrane Permeabilization & DepolarizationBacteria, Fungi, Parasites, Cancer CellsRapid disruption of membrane integrity, leading to leakage of cellular contents and loss of membrane potential. nih.gov, nih.gov, mdpi.com, unimi.it, plos.org
Pore Formation (Carpet-like/Toroidal)Bacteria, FungiAccumulation on the membrane surface or insertion to form pores, causing membrane instability. nih.gov, researchgate.net, nih.gov, plos.org
FtsZ Protein BindingBacteria (demonstrated with Temporin-L)Inhibition of a key cell division protein, leading to filamentation and cell death. nih.gov, unimi.it, researchgate.net
Mitochondrial DysfunctionParasites, Cancer CellsDepolarization of the mitochondrial membrane, disrupting energy production. nih.gov, plos.org, nih.gov, nih.gov
ROS GenerationParasites, Cancer CellsIncreased production of reactive oxygen species, causing oxidative stress and cellular damage. plos.org, nih.gov, mdpi.com
DNA FragmentationParasites, Cancer CellsInduction of apoptosis-like pathways, resulting in the cleavage of genomic DNA. nih.gov, ekb.eg, nih.gov, researchgate.net

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Amino Acid Substitutions on Biological Activity and Selectivity

The biological activity and selectivity of Temporin-1Sa are highly sensitive to amino acid substitutions. google.comnih.gov These modifications can alter key physicochemical properties such as hydrophobicity, cationicity, and amphipathicity, which in turn influence the peptide's interaction with microbial membranes and its lytic capabilities.

Hydrophobic Residue Modifications

The hydrophobic residues in this compound play a critical role in its antimicrobial action, primarily by facilitating its insertion into the lipid bilayer of microbial membranes. researchgate.net Modifications to these residues can significantly impact the peptide's efficacy.

Modification TypeExample SubstitutionEffect on ActivityReference
N-terminal HydrophobicityInversion of N-terminal residues in a temporin analogueIncreased antibacterial activity, but also a drastic increase in hemolysis researchgate.net
Conservative Hydrophobic SubstitutionIle to LeuDecreased antimicrobial potency researchgate.net

Cationic Residue Alterations

Cationic residues are fundamental to the initial interaction of most AMPs with the negatively charged components of microbial membranes. upf.edu this compound possesses a net charge of +2, which contributes to its broad-spectrum activity. researchgate.netresearchgate.net Altering the number and nature of these cationic residues can profoundly affect its biological properties. nih.gov

Modification TypeExample SubstitutionEffect on ActivityReference
Increased CationicitySubstitution with basic amino acids (e.g., Lys, Arg)Enhanced antimicrobial activity, particularly against Gram-negative bacteria google.com
Nature of Cationic ResidueVariesCan affect biological properties without changing helicity nih.gov

Role of Specific Residue Positions

The position of specific amino acid residues within the this compound sequence is critical for its function. The peptide adopts an α-helical structure in membrane-mimetic environments, and the spatial arrangement of residues determines its amphipathic character. google.com

The Schiffer-Edmundson helical wheel projection of temporin-SHa, a closely related peptide, reveals a distinct polar and non-polar face. google.com The amino acids constituting the polar face are key targets for modification to enhance activity. google.com For example, substituting residues on this polar face with basic amino acids has been shown to be an effective strategy for improving antimicrobial potency. google.com Studies on other temporins have also highlighted the importance of specific positions; for instance, in Temporin A, modifications at positions 1 and 10 have been shown to influence antibacterial and antiproliferative activities. mdpi.comnih.gov

Influence of Peptide Length and Net Charge on Activity Profile

The length and net charge of temporin peptides are interconnected parameters that significantly dictate their activity and selectivity. researchgate.net Temporins are typically short, ranging from 8 to 17 residues. researchgate.net this compound itself is a 13-residue peptide. researchgate.net

Generally, for temporins, a net charge of +2 or +3 is associated with higher potency, while peptides with a charge of 0 or +1 are often inactive or weakly active. researchgate.net this compound, with its net charge of +2, exhibits potent activity against a broad range of microbes. researchgate.netresearchgate.net It is even as potent against some Gram-negative strains as other temporins with a higher net charge of +3. researchgate.net

Peptide length also plays a crucial role. A minimal length is often required for the peptide to span the microbial membrane and exert its lytic effect. ub.edu Truncating the peptide can lead to a loss of activity. For instance, removing four amino acids from the C-terminus of Temporin-1CEh, a related peptide, resulted in a complete loss of both antimicrobial and hemolytic activity. nih.gov

PeptideLength (Residues)Net ChargeActivity ProfileReference
This compound13+2Broad-spectrum antimicrobial and antiparasitic activity researchgate.netresearchgate.net
Temporin A13+2Active against Gram-positive bacteria, less effective against Gram-negative bacteria researchgate.net
Temporin B13+2Active against Gram-positive bacteria, less effective against Gram-negative bacteria researchgate.net
Temporin LNot specified+3Potent against both Gram-positive and Gram-negative bacteria researchgate.net
Temporin-1DRaNot specified+3Potent against both Gram-positive and Gram-negative bacteria researchgate.net

Conformational Constraints and Macrocyclization Strategies

Introducing conformational constraints, such as through macrocyclization, is a powerful strategy to enhance the stability, selectivity, and potency of peptides. d-nb.info For linear peptides like this compound, which adopt an α-helical conformation in membranes, stabilizing this active conformation can lead to improved biological activity. google.com

Macrocyclization can be achieved through various chemical strategies, including the formation of lactam bridges, disulfide bonds, or triazole linkers. nih.govrsc.org This strategy can reduce the conformational flexibility of the peptide, thereby decreasing the entropic penalty upon binding to its target and potentially increasing binding affinity. d-nb.infomdpi.com While specific macrocyclization studies on this compound are not detailed in the provided context, research on related peptides like Temporin L has shown that such strategies can lead to the development of analogues with improved properties. nih.gov The goal is often to increase the α-helical content and stabilize the bioactive conformation. nih.gov

N- and C-Terminal Modifications (e.g., Amidation, Conjugation)

Modifications at the N- and C-termini of this compound can significantly influence its biological activity and stability. lifetein.com

Conjugation: The N-terminus of this compound offers a site for conjugation with other molecules to enhance its properties. For example, conjugation with guanidine (B92328) compounds has been explored to create more selective and potent leishmanicidal agents. acs.org Adding cationic residues like lysine (B10760008) to the N-terminus of a temporin analogue has been shown to increase its antimicrobial activity against Gram-negative bacteria. nih.gov Other N-terminal modifications, such as acetylation, can remove the positive charge and mimic native proteins, sometimes increasing peptide stability. sigmaaldrich.com

ModificationPositionPurposeEffectReference
AmidationC-terminusNeutralize charge, increase stabilityEnhances resistance to enzymatic degradation, can improve biological activity lifetein.com
Conjugation (e.g., with guanidine)N-terminusEnhance selectivity and potencyCan create more effective antiparasitic agents acs.org
Addition of Cationic ResiduesN-terminusIncrease positive chargeImproved activity against Gram-negative bacteria nih.gov
AcetylationN-terminusNeutralize charge, mimic native proteinsCan increase stability sigmaaldrich.com

Peptide Engineering and Analog Development

Design and Synthesis of Temporin-1Sa Derivatives

The chemical synthesis of this compound and its analogs is predominantly achieved through solid-phase peptide synthesis (SPPS), a versatile method that allows for the precise incorporation of various amino acid modifications. preprints.orgmdpi.comnih.gov This technique has facilitated the exploration of diverse chemical spaces to optimize the peptide's biological activity.

Retro-analogs are peptides in which the amino acid sequence is reversed. This modification can sometimes lead to peptides with similar or even enhanced activity while potentially increasing stability against proteases. For instance, the synthesis of a retro-analog of a Temporin-SHa derivative, NST-2, resulted in a peptide with increased biological activity. preprints.org However, this modification also led to higher hemolytic activity, indicating a trade-off between potency and toxicity that often needs to be balanced. preprints.orgnih.gov The synthesis of retro-analogs of Temporin A has also been explored, revealing that while synthesis can be simplified, the resulting peptides may exhibit altered conformations and potentially lower antimicrobial activity compared to the parent molecule. researchgate.net

The incorporation of D-amino acids into the peptide sequence is a common strategy to increase proteolytic stability and modulate biological activity. cornell.eduresearchgate.netnih.gov The substitution of L-amino acids with their D-isomers can disrupt or alter secondary structures like α-helices, which are often crucial for the mechanism of action of AMPs. cornell.eduresearchgate.net Studies on Temporin L, a related peptide, have shown that systematic D-amino acid substitutions within its α-helical domain can significantly impact its lytic activity. cornell.eduresearchgate.net For example, replacing specific residues with their D-enantiomers in Temporin L analogues led to a decrease in hemolytic effect. researchgate.net Similarly, D-analog substitutions of Temporin-SHa have demonstrated potent activity against Gram-positive bacteria. mdpi.com The enantiomer of Temporin A, composed entirely of D-amino acids, also showed good antimicrobial activity, and further substitutions improved this activity. conicet.gov.ar

Branched and dendrimeric structures involve the synthesis of multi-peptide constructs, often built upon a core molecule like lysine (B10760008). This approach can lead to molecules with increased local peptide concentration and multivalency, potentially enhancing their interaction with microbial membranes. Dendrimeric analogs of a Temporin-SHa derivative, [G10a]-SHa, have been synthesized and characterized. nih.govmdpi.com These constructs, including [G10a]2-SHa and [G10a]3-SHa, demonstrated improved antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the monomeric peptide. nih.govmdpi.com Furthermore, these dendrimers were found to be stable over a range of pH and temperature conditions. nih.gov Another study on a different temporin, Temporin-1CEh, also explored branched structures to enhance antibacterial activity, with one analog showing significantly increased potency against Gram-negative bacteria. nih.gov

Table 1: Examples of Branched and Dendrimeric Temporin Analogs
Parent PeptideDerivativeModificationKey FindingReference
[G10a]-SHa[G10a]2-SHaDimeric dendrimerImproved antibacterial activity mdpi.com
[G10a]-SHa[G10a]3-SHaTrimeric dendrimerImproved antibacterial activity mdpi.com
Temporin-1CEhT1CEh-KKPWWBranched structurePotent activity against Gram-negative bacteria nih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. rsc.orguminho.pt The incorporation of non-natural amino acids is a key strategy in their design. uminho.ptresearchgate.net This approach can introduce novel chemical functionalities and conformational constraints. For example, replacing Phe1 in Temporin A with fluorinated phenylalanine or Ser10 with Tyr or Thr has been investigated to study the impact on biological activity. nih.govmdpi.com The inclusion of non-natural amino acids can render the resulting peptidomimetic exceptionally stable against proteases. rsc.org Studies on Temporin A analogs with unnatural amino acids in position 7 have highlighted the importance of the basicity and side chain length for both antibacterial and antiproliferative activities. mdpi.com

Strategies for Enhancing Specificity and Potency

A primary goal in engineering this compound is to enhance its specificity for microbial cells over host cells and to increase its potency. Several strategies are employed to achieve this.

Table 2: Strategies to Enhance Specificity and Potency of Temporin Analogs
Parent PeptideModification StrategyResulting EffectReference
Temporin-SHaSubstitution of Ser3 with LysineIncreased antimicrobial activity, reduced toxicity google.com
Temporin-SHa retro-analogN-terminal conjugation with levofloxacinIncreased antimicrobial and anticancer activity preprints.orgnih.gov
Temporin-SHaBioconjugation with a guanidine (B92328) compoundEnhanced selectivity and potency against Leishmania acs.org

Preclinical In Vivo Efficacy Models (e.g., Galleria mellonella)

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for the preclinical evaluation of antimicrobial agents, including engineered peptides like this compound derivatives. nih.govresearchgate.netcriver.com This model offers several advantages, including an innate immune system with similarities to that of mammals, the ability to be incubated at human physiological temperatures, and fewer ethical concerns compared to vertebrate models. nih.govmdpi.com G. mellonella larvae are used to assess the efficacy of novel compounds in a whole-organism context, providing data on the ability of the peptide to combat an infection in a living system. nih.govnih.gov For example, the in vivo efficacy of a branched analog of Temporin-1CEh, T1CEh-KKPWW, was demonstrated in a G. mellonella infection model, showing its potential to combat bacterial infections. nih.gov

Advanced Research Methodologies and Analytical Techniques

Biophysical Characterization for Ligand Binding and Interactions

Biophysical techniques are crucial for quantifying the molecular interactions between Temporin-1Sa and its binding partners, such as microbial membranes or specific proteins. nih.gov These methods provide detailed information on binding affinity, kinetics, and the thermodynamic forces driving the interaction. nih.govlu.se

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to measure the heat changes that occur when molecules bind to one another. units.itazom.com It directly determines the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. azom.comtainstruments.com This allows for a complete thermodynamic characterization of the binding event, from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. azom.com The process involves titrating a ligand into a solution containing a macromolecule and measuring the minute amounts of heat that are either released (exothermic) or absorbed (endothermic). units.itresearchgate.net

While specific ITC data for this compound is not prominently available in the reviewed literature, the technique has been applied to other members of the temporin family. For instance, ITC was used to demonstrate that Temporin-1CEa binds to lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes. nih.gov This interaction, driven primarily by electrostatic attraction, was found to have a dissociation constant (Kd) of approximately 0.1 µM. nih.gov Similarly, ITC studies showed that Temporin-1CEa also targets and binds to phosphatidylserine, a lipid often overexpressed on the surface of cancer cells. nih.govmdpi.com These examples highlight how ITC can be used to identify and quantify the interactions of temporin peptides with specific molecular targets.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical sensing technique used to analyze biomolecular interactions. cytivalifesciences.com It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. cytivalifesciences.comnih.gov This allows for the determination of the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD). biopharminternational.comreadcrystalbio.com In a typical SPR experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface in solution. cytivalifesciences.com

The utility of SPR has been demonstrated for analogs of other temporins, such as Temporin-SHa. In one study, an analog, [K3]SHa, was shown to interact selectively with anionic model membranes with a high affinity, yielding a KD of 3 x 10-8 M, which was four times stronger than that of the parent peptide, SHa. nih.gov Such studies are critical for understanding how modifications to the peptide sequence can influence membrane-binding affinity. nih.gov The table below summarizes exemplary binding data for temporin peptides obtained through biophysical methods.

PeptideBinding PartnerTechniqueBinding Affinity (KD)Reference
Temporin-1CEaLipopolysaccharide (LPS)ITC~0.1 µM nih.gov
[K3]SHa (Temporin-SHa analog)Anionic Model MembraneSPR3 x 10-8 M (30 nM) nih.gov

Advanced Microscopy for Cellular and Subcellular Effects

Advanced microscopy techniques are indispensable for visualizing the morphological and ultrastructural changes induced by this compound in target cells, such as bacteria and parasites. These high-resolution imaging methods provide direct visual evidence of the peptide's membrane-disrupting mechanisms. nih.gov

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can produce images at the nanometer scale. unifr.charmoloy.com It uses a sharp tip attached to a flexible cantilever to scan the surface of a sample, generating a detailed topographical map. nih.gov AFM is particularly useful for studying biological samples, including living cells, because it can operate in liquid environments and does not require conductive surfaces. unifr.chnih.gov

Studies on the broader temporin family have utilized AFM to observe the physical damage inflicted on microbial membranes. For example, AFM imaging of bacteria and Leishmania parasites treated with Temporin-SHa revealed significant membrane damage, confirming a membranolytic mechanism of action. nih.gov The technique allows researchers to visualize effects like pore formation, membrane roughening, and complete cellular disruption. nih.govnih.gov

Scanning Electron Microscopy (SEM)

SEM is another powerful imaging technique that uses a focused beam of electrons to scan the surface of a specimen, creating an image of its topography and composition. thermofisher.com It provides high-resolution, three-dimensional-like images that are ideal for observing changes in cell morphology. nih.gov

The effects of various temporins have been vividly captured using SEM. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), treatment with temporin-derived peptides resulted in severe damage to the bacterial cells. nih.gov SEM micrographs showed that while untreated bacteria were intact with smooth, round surfaces, the peptide-treated cells were completely destroyed, with cell debris clumping together due to the leakage of intracellular contents. nih.gov Similarly, SEM has been used to show that Temporin-1CEa disrupts the cell membranes of human breast cancer cell lines at high concentrations. mdpi.com

Microscopy TechniqueTemporin StudiedTarget Organism/CellObserved EffectsReference
AFM & FEG-SEMTemporin-SHaBacteria & LeishmaniaVisualization of membrane damage, confirming a membranolytic mechanism. nih.gov
SEMGHa-derived peptides (Temporin derivatives)MRSASevere cell damage, complete destruction, leakage of intracellular contents. nih.gov
SEMTemporin-1CEaHuman Breast Cancer CellsDisruption of cell membranes at high peptide concentrations. mdpi.com

High-Throughput Screening for Analog Discovery

In the context of this compound, HTS would be a powerful strategy for discovering novel analogs. For example, a library of synthetic peptides, each with a single amino acid substitution at different positions in the this compound sequence, could be screened for enhanced activity against a panel of pathogenic bacteria or parasites. evotec.com While specific HTS campaigns for this compound analogs are not detailed in the available literature, related screening approaches have been successful in the broader field of antimicrobial discovery. For instance, a screen of a compound library for inhibitors of the Leishmania major inositol (B14025) phosphorylceramide synthase (IPCS) enzyme identified 57 compounds with significant inhibitory activity. nih.gov Subsequent screening of these hits against the parasite itself narrowed the field to 16 active compounds, demonstrating the power of a staged screening process to identify promising leads. nih.gov Such a methodology could be adapted to screen for this compound analogs that exhibit superior antileishmanial properties or other desired activities.

Omics Approaches in Response to this compound Exposure

'Omics' technologies provide a global, system-wide view of the molecular changes within a cell or organism in response to an external stimulus, such as exposure to a peptide like this compound. thermofisher.comnih.gov These approaches, including proteomics and metabolomics, analyze the collective sets of proteins and metabolites, respectively, to uncover complex biological responses and mechanisms of action. frontiersin.orgnih.gov

Proteomics

Proteomics is the large-scale study of the proteome—the entire set of proteins produced by an organism or system. Mass spectrometry-based techniques are commonly used to identify and quantify thousands of proteins simultaneously. nih.gov By comparing the proteomes of cells before and after treatment with this compound, researchers can identify proteins that are up- or down-regulated, providing insights into the cellular pathways affected by the peptide. This could reveal compensatory stress responses, the activation of specific signaling pathways, or the disruption of essential cellular processes. nih.gov

Metabolomics

Metabolomics involves the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites within a biological sample. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to profile hundreds to thousands of metabolites. nih.gov Investigating the metabolic response to this compound can reveal how the peptide perturbs cellular metabolism. For example, a study on the effect of the antihistamine clemastine (B1669165) fumarate (B1241708) on Leishmania major utilized metabolomics to show that the drug altered the parasite's phospholipid and sphingolipid profiles. nih.govacs.org A similar non-targeted metabolomics approach has been applied to study the host-pathogen interface in frogs infected with the fungus Batrachochytrium dendrobatidis, revealing widespread metabolic dysfunction. researchgate.net Applying metabolomics to this compound-treated pathogens could uncover the specific metabolic pathways that are disrupted, potentially identifying novel mechanisms of its antimicrobial action. nih.govresearchgate.net

Future Research Directions and Translational Research Potential Excluding Clinical Trials

Exploration of Novel Delivery Systems (e.g., Nanoparticles for Research Applications)

A significant hurdle in the research application of peptides like Temporin-1Sa is their potential instability and off-target interactions. Novel delivery systems, particularly nanoparticles, offer a solution by protecting the peptide and enabling controlled release. Research in this area can build upon studies conducted with other temporins, such as Temporin A, which has been successfully incorporated into polymeric carriers. nih.govresearchgate.net

Key research directions include:

Liposomal Encapsulation: Formulating this compound within liposomes, which are microscopic vesicles composed of lipid bilayers. ijpsjournal.com This strategy can protect the peptide from degradation and facilitate its fusion with microbial membranes.

Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL). nih.gov These systems can provide sustained release of the peptide, which is beneficial for long-term antimicrobial studies in preclinical models. ijpsjournal.com

Stimuli-Responsive Systems: Designing "smart" delivery systems that release this compound in response to specific triggers in the microenvironment of an infection, such as low pH or the presence of bacterial enzymes.

The development of such systems would be a critical step in optimizing the use of this compound in complex biological research models.

Delivery System TypePotential Polymer/MaterialResearch Application Goal
LiposomesPhospholipids (e.g., DOPC, DPPC)Protect peptide from degradation; facilitate membrane fusion.
Polymeric NanoparticlesPoly(ε-caprolactone) (PCL)Provide controlled, sustained release for long-term studies. nih.gov
HydrogelsChitosan, AlginateTopical application in wound models; localized release.

Integration with Other Antimicrobial Strategies in Preclinical Models

Combining this compound with conventional antibiotics or other antimicrobial agents could lead to synergistic effects, potentially overcoming antibiotic resistance. Preclinical studies on other temporins have demonstrated the viability of this approach. For example, Temporin A acts synergistically with gentamicin (B1671437) against S. aureus biofilms, and Temporin L shows synergy with imipenem (B608078) and piperacillin (B28561) in preclinical models of septic shock. mdpi.comresearchgate.net

Future preclinical research on this compound should investigate:

Synergy with Conventional Antibiotics: Assessing the combined effect of this compound and antibiotics (e.g., β-lactams, aminoglycosides) against multi-drug resistant (MDR) bacteria. Checkerboard assays can determine if the combination is synergistic, additive, or indifferent.

Combination with Other AMPs: Exploring the synergistic potential of this compound with other temporins or different classes of AMPs. mdpi.com This could lead to potent peptide cocktails effective against a broader range of pathogens.

Anti-Biofilm Combinations: Investigating the ability of this compound, in conjunction with biofilm-disrupting agents or antibiotics, to eradicate mature biofilms in preclinical models of chronic infection. Research on analogues of other temporins has shown promise in both inhibiting biofilm formation and eradicating mature biofilms of MRSA. nih.gov

These studies are essential for positioning this compound as a potential adjunctive agent in antimicrobial research.

Temporin AnalogueCombination AgentTarget Pathogen/ConditionObserved Effect in Preclinical Models
Temporin AImipenemStaphylococcal SepsisImproved survival. mdpi.com
Temporin AGentamicinS. aureus BiofilmEnhanced antibacterial activity. mdpi.com
Temporin LImipenem, PiperacillinE. coli Septic ShockStrong reduction in plasma endotoxin (B1171834) and increased survival. researchgate.net

Addressing Challenges in Peptide Stability and Bioavailability for Research Applications

Like most peptides, this compound is susceptible to degradation by proteases and can have a short half-life in biological systems, limiting its utility in research applications. nih.govqub.ac.uk Addressing these stability and bioavailability challenges is crucial. General strategies for improving peptide stability include chemical modifications and specialized formulations. alliedacademies.orgalliedacademies.org

Key areas for investigation include:

Chemical Modifications: Synthesizing this compound analogues with enhanced stability. This can be achieved by substituting L-amino acids with their D-enantiomers to confer resistance to proteolysis, or by cyclizing the peptide to reduce conformational flexibility. nih.govalliedacademies.org

Formulation with Stabilizers: Investigating the use of stabilizing agents such as sugars or polyols in formulations to prevent aggregation and degradation of this compound during storage and use. alliedacademies.org

Pegylation: Attaching polyethylene (B3416737) glycol (PEG) chains to this compound. This modification can increase its hydrodynamic size, protecting it from enzymatic degradation and renal clearance, thereby improving its bioavailability in research models.

Overcoming these challenges will be critical for the successful translation of this compound from in vitro assays to more complex preclinical research models. qub.ac.uk

StrategyMethodGoal
Chemical ModificationSubstitution with D-amino acidsIncrease resistance to protease degradation. nih.gov
Chemical ModificationPeptide cyclizationReduce conformational flexibility and improve stability. alliedacademies.org
FormulationEncapsulation in polymers/liposomesProtect from environmental factors and proteases. alliedacademies.orgalliedacademies.org
FormulationAddition of stabilizing agents (e.g., sugars)Prevent aggregation and oxidation. alliedacademies.org

Expanding the Scope of Biological Activities to New Pathogens or Disease Models

The biological activity of this compound has been primarily explored against a limited range of pathogens. A significant area for future research is to screen this peptide against a wider array of microorganisms and in different disease models. This compound has already shown activity against the promastigote and amastigote stages of the protozoan parasite Leishmania infantum. researchgate.net Other temporins have demonstrated broad-spectrum activity against Gram-positive bacteria (including MRSA), Gram-negative bacteria, and fungi like Candida albicans. nih.govmdpi.com

Future research should focus on:

Screening Against MDR Pathogens: Systematically testing the efficacy of this compound against a panel of clinically relevant multi-drug resistant bacteria, such as vancomycin-resistant Enterococci (VRE) and carbapenem-resistant Enterobacteriaceae (CRE).

Antifungal Activity: Evaluating the activity of this compound against a range of pathogenic fungi, particularly fluconazole-resistant strains of Candida species, which are a significant cause of opportunistic infections. mdpi.com

Anti-parasitic Investigations: Building on the findings with Leishmania, the activity of this compound could be tested against other protozoan parasites of research interest. researchgate.net

Antiviral Potential: Investigating whether this compound exhibits activity against enveloped or non-enveloped viruses, an area where other frog-derived peptides have shown promise. nih.gov

Expanding the known biological profile of this compound will open new avenues for its application as a research tool in a variety of disease models.

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of Temporin-1Sa that influence its antimicrobial activity?

  • Methodological Answer : Characterize its secondary structure using circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR). Assess lipid-binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare these properties to activity assays against model pathogens (e.g., E. coli or S. aureus) to identify structure-activity relationships .

Q. How should researchers design in vitro experiments to assess this compound’s mechanism of action against Gram-negative bacteria?

  • Methodological Answer : Use membrane depolarization assays (e.g., DiSC3(5) fluorescence), liposome leakage models, and electron microscopy to visualize membrane disruption. Include controls for solvent effects and bacterial viability (e.g., colony-forming unit counts). Validate results with mutant strains lacking key outer membrane components .

Q. What experimental controls are critical when evaluating this compound’s stability in physiological conditions?

  • Methodological Answer : Test degradation kinetics in simulated body fluids (e.g., serum, pH 7.4 buffers) using high-performance liquid chromatography (HPLC). Include positive controls (e.g., proteolytic enzymes) and negative controls (e.g., heat-inactivated serum). Pair with mass spectrometry to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s cytotoxicity across different mammalian cell lines?

  • Methodological Answer : Conduct a meta-analysis of published protocols to identify variables such as cell culture conditions (e.g., serum concentration), peptide purity (>95% via HPLC), and exposure duration. Perform side-by-side assays using standardized conditions and include apoptosis/necrosis markers (e.g., Annexin V/PI staining) to clarify mechanisms .

Q. What strategies optimize this compound’s activity in biofilm inhibition without increasing host cell toxicity?

  • Methodological Answer : Use combinatorial approaches with sub-inhibitory concentrations of conventional antibiotics (e.g., ciprofloxacin) and measure synergy via fractional inhibitory concentration (FIC) indices. Employ confocal microscopy to quantify biofilm biomass reduction. Test toxicity in 3D organoid models for improved physiological relevance .

Q. How can computational modeling improve the design of this compound analogs with enhanced specificity?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to study peptide-lipid bilayer interactions. Use machine learning (e.g., random forest classifiers) to correlate physicochemical descriptors (e.g., hydrophobicity, charge density) with experimental MIC values. Validate top candidates via solid-phase peptide synthesis and in vitro testing .

Q. What statistical methods are appropriate for analyzing dose-response variability in this compound’s antimicrobial assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. Address batch effects via mixed-effects modeling and report confidence intervals for reproducibility assessments .

Cross-Cutting Methodological Considerations

  • Data Reprodubility : Document experimental parameters (e.g., peptide batch, storage conditions) in supplemental materials to enable replication .
  • Ethical Reporting : Avoid selective data presentation; disclose all conflicting results and discuss potential biases (e.g., assay sensitivity limits) .
  • Interdisciplinary Integration : Combine biophysical, microbiological, and computational data to build a mechanistic consensus, referencing primary literature for contextualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.